molecular formula C5H9N5 B1246431 5-(Pyrrolidin-2-yl)-2H-tetrazole CAS No. 758710-03-1

5-(Pyrrolidin-2-yl)-2H-tetrazole

Cat. No.: B1246431
CAS No.: 758710-03-1
M. Wt: 139.16 g/mol
InChI Key: XUHYQIQIENDJER-UHFFFAOYSA-N
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Description

5-(Pyrrolidin-2-yl)-2H-tetrazole is an organic compound that features a tetrazole ring fused with a pyrrolidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and catalysis. The tetrazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyrrolidin-2-yl)-2H-tetrazole can be achieved through several methods. One common approach involves the radical copolymerization of a styryl-functionalized pyrrolidinyl-tetrazole derivative with styrene and divinylbenzene in the presence of porogens such as dodecanol and toluene . This method results in the formation of a monolithic column that can be used as an organocatalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow microreactors. These reactors offer advantages in terms of safety, sustainability, and ease of automation. The use of eco-friendly solvents like water-ethanol mixtures is also emphasized to ensure the process is environmentally benign .

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-2-yl)-2H-tetrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring.

    Substitution: The tetrazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the tetrazole ring .

Scientific Research Applications

5-(Pyrrolidin-2-yl)-2H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-2-yl)-2H-tetrazole involves its interaction with specific molecular targets. In catalytic applications, the compound acts as an organocatalyst, facilitating chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Properties

IUPAC Name

5-pyrrolidin-2-yl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHYQIQIENDJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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